Ethyl 4-chloro-6-methoxy-7-(2-methoxyethoxy)quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-chloro-6-methoxy-7-(2-methoxyethoxy)quinoline-3-carboxylate is a quinoline derivative known for its diverse applications in scientific research This compound is characterized by its unique chemical structure, which includes a quinoline core substituted with various functional groups such as chloro, methoxy, and methoxyethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-6-methoxy-7-(2-methoxyethoxy)quinoline-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.
Introduction of Substituents: The chloro, methoxy, and methoxyethoxy groups are introduced through substitution reactions. For example, the chloro group can be introduced using thionyl chloride, while the methoxy and methoxyethoxy groups can be introduced using methanol and 2-methoxyethanol, respectively, in the presence of a base such as sodium hydride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial practices include the use of continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-6-methoxy-7-(2-methoxyethoxy)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the quinoline ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Amino or thio-substituted quinoline derivatives.
Scientific Research Applications
Ethyl 4-chloro-6-methoxy-7-(2-methoxyethoxy)quinoline-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-6-methoxy-7-(2-methoxyethoxy)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-chloro-6-methoxy-7-(2-methoxyethoxy)quinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Camptothecin: An anticancer agent with a quinoline-based structure.
Mepacrine: Another antimalarial drug with a quinoline core.
Uniqueness
The unique combination of chloro, methoxy, and methoxyethoxy groups in this compound distinguishes it from other quinoline derivatives
Properties
CAS No. |
1131605-02-1 |
---|---|
Molecular Formula |
C16H18ClNO5 |
Molecular Weight |
339.77 g/mol |
IUPAC Name |
ethyl 4-chloro-6-methoxy-7-(2-methoxyethoxy)quinoline-3-carboxylate |
InChI |
InChI=1S/C16H18ClNO5/c1-4-22-16(19)11-9-18-12-8-14(23-6-5-20-2)13(21-3)7-10(12)15(11)17/h7-9H,4-6H2,1-3H3 |
InChI Key |
DLCAJTCKKYEEKV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)OCCOC)OC)Cl |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)OCCOC)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.